molecular formula C8H18O2 B1231378 (2S)-2-butoxybutan-1-ol CAS No. 25190-06-1

(2S)-2-butoxybutan-1-ol

Cat. No.: B1231378
CAS No.: 25190-06-1
M. Wt: 146.23 g/mol
InChI Key: BJZYYSAMLOBSDY-UHFFFAOYSA-N
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Safety and Hazards

Polytetrahydrofuran forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Polytetrahydrofuran has been found to be an excellent source of producing valuable tetrahydrofuran (THF), through a solvent-less catalytic hydrogenolysis process over a Pd/C catalyst . This technique provides a distinctive but important method for the green production of THF from spent PBS . Moreover, crosslinked poly(tetrahydrofuran) (xPTHF) is introduced as a promising polymer matrix for “beyond PEO” SPEs .

Biochemical Analysis

Biochemical Properties

Poly(tetrahydrofuran) plays a significant role in biochemical reactions, particularly in the synthesis of polyesters. It interacts with enzymes such as Candida antarctica lipase B, which catalyzes the polymerization process . The interaction between poly(tetrahydrofuran) and Candida antarctica lipase B involves the binding of the polymer to the active site of the enzyme, facilitating the formation of ester bonds. This interaction is crucial for the synthesis of high molecular weight polyesters with desirable properties.

Cellular Effects

Poly(tetrahydrofuran) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, poly(tetrahydrofuran) has been shown to affect the expression of genes involved in the synthesis of extracellular matrix proteins, which are essential for maintaining cell structure and function . Additionally, poly(tetrahydrofuran) can modulate cell signaling pathways by interacting with cell surface receptors, leading to changes in cellular responses such as proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of poly(tetrahydrofuran) involves its interaction with biomolecules at the molecular level. Poly(tetrahydrofuran) can bind to specific proteins and enzymes, altering their activity and function. For example, poly(tetrahydrofuran) can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of poly(tetrahydrofuran) can change over time due to its stability and degradation. Poly(tetrahydrofuran) is relatively stable under physiological conditions, but it can undergo hydrolytic degradation over extended periods . This degradation can result in the release of monomers and oligomers, which can have different effects on cellular function compared to the intact polymer. Long-term studies have shown that poly(tetrahydrofuran) can have sustained effects on cellular processes, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of poly(tetrahydrofuran) vary with different dosages in animal models. At low doses, poly(tetrahydrofuran) can enhance cellular function by promoting cell proliferation and differentiation . At high doses, poly(tetrahydrofuran) can have toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where the beneficial effects of poly(tetrahydrofuran) are only seen within a specific dosage range, beyond which adverse effects occur.

Metabolic Pathways

Poly(tetrahydrofuran) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. For instance, poly(tetrahydrofuran) can be metabolized by enzymes such as esterases, which hydrolyze the ester bonds, releasing monomers and oligomers . These metabolic products can then enter other metabolic pathways, affecting metabolic flux and metabolite levels within the cell.

Preparation Methods

(2S)-2-butoxybutan-1-ol is commonly synthesized through the acid-catalyzed polymerization of tetrahydrofuran. The reaction can be represented as follows:

nC4H8O+H2OHO(CH2)4[O(CH2)4]n1OHnC₄H₈O + H₂O → HO(CH₂)₄[O(CH₂)₄]n−1OH nC4​H8​O+H2​O→HO(CH2​)4​[O(CH2​)4​]n−1OH

This polymerization process can be facilitated by various catalysts, including trifluoroboron-THF-ethylene oxide systems . The molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, such as temperature, pressure, and catalyst concentration . Industrial production methods involve large-scale polymerization processes, with facilities capable of producing hundreds of thousands of metric tons per year .

Chemical Reactions Analysis

(2S)-2-butoxybutan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to produce succinic acid or other carboxylic acids.

    Reduction: Reduction reactions are less common but can be used to modify the polymer’s properties.

    Substitution: The polymer can undergo substitution reactions to introduce various functional groups, enhancing its utility in different applications.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

(2S)-2-butoxybutan-1-ol is similar to other polyethers, such as polyethylene glycol and polypropylene glycol. it has unique properties that make it particularly suitable for specific applications:

This compound stands out due to its exceptional flexibility, resilience, and resistance to hydrolysis .

Properties

CAS No.

25190-06-1

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-butoxybutan-1-ol

InChI

InChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3

InChI Key

BJZYYSAMLOBSDY-UHFFFAOYSA-N

Isomeric SMILES

CCCCO[C@@H](CC)CO

SMILES

CCCCOC(CC)CO

Canonical SMILES

CCCCOC(CC)CO

25190-06-1

physical_description

Liquid
White solidified mass or fragments;  mp = 25-33 deg C;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Synonyms

poly(tetramethylene ether)glycol
poly(tetramethylene oxide)
polytetramethylene glycol
polytetramethylene oxide
polyTMO
PTMEG 1000
PTMEG compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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